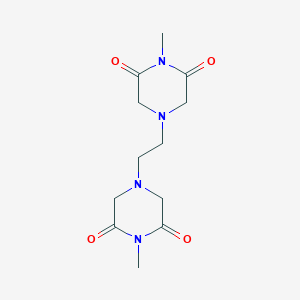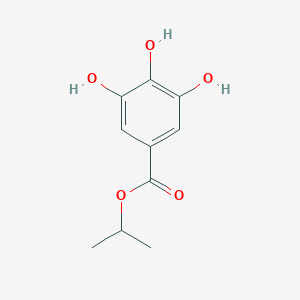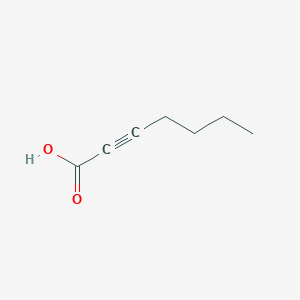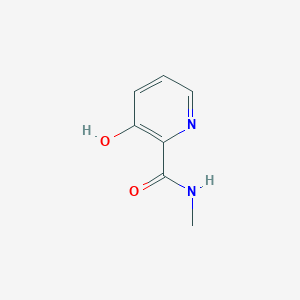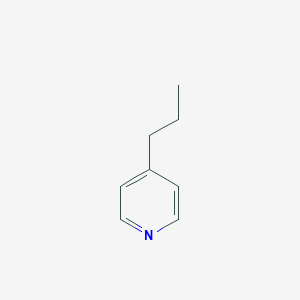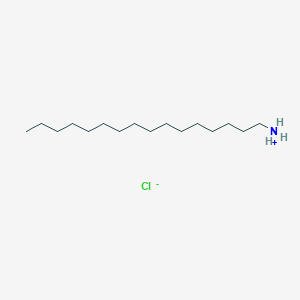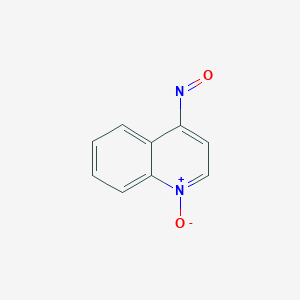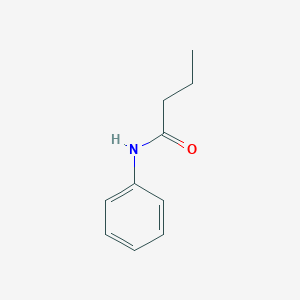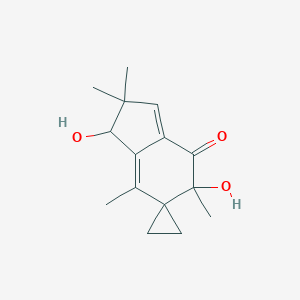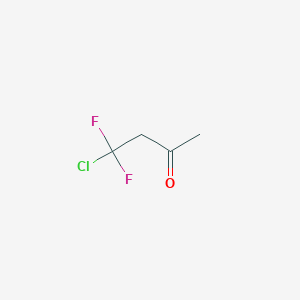
4-Chloro-4,4-difluoro-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4,4-difluoro-2-butanone (CDFB) is a chemical compound that has been widely used in scientific research. It is a derivative of butanone, which is a ketone that is commonly used as a solvent in various industries. CDFB has a unique chemical structure that makes it a valuable tool for studying various biological processes.
作用機序
4-Chloro-4,4-difluoro-2-butanone reacts with amino groups in proteins and peptides to form stable adducts. The reaction occurs through nucleophilic addition of the amino group to the carbonyl group of 4-Chloro-4,4-difluoro-2-butanone, followed by elimination of a fluoride ion. The resulting adduct is stable and can be used to study protein interactions and modifications.
生化学的および生理学的効果
4-Chloro-4,4-difluoro-2-butanone has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a reactive compound and can cause skin and eye irritation if not handled properly.
実験室実験の利点と制限
4-Chloro-4,4-difluoro-2-butanone has several advantages as a cross-linking and labeling reagent. It is a small molecule that can penetrate into the interior of proteins, allowing for the study of protein-protein interactions that are not accessible by other methods. It is also a highly reactive compound that can form stable adducts with amino groups, making it a valuable tool for studying protein modifications.
However, 4-Chloro-4,4-difluoro-2-butanone also has some limitations. It is not suitable for studying protein interactions that occur through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. It also requires careful handling as it is a reactive compound that can react with other biomolecules and interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-Chloro-4,4-difluoro-2-butanone in scientific research. One direction is the development of new methods for the selective labeling of proteins and peptides. Another direction is the use of 4-Chloro-4,4-difluoro-2-butanone as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Additionally, the use of 4-Chloro-4,4-difluoro-2-butanone in combination with other labeling and cross-linking reagents may provide new insights into the structure and function of proteins and other biomolecules.
合成法
4-Chloro-4,4-difluoro-2-butanone can be synthesized by reacting 4-chloro-2,2,4-trifluoroacetophenone with ethyl magnesium bromide in the presence of copper(I) bromide. The reaction yields 4-Chloro-4,4-difluoro-2-butanone as a yellow liquid, which can be purified by distillation.
科学的研究の応用
4-Chloro-4,4-difluoro-2-butanone has been extensively used in scientific research as a reactive compound for the modification of proteins, peptides, and other biomolecules. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 4-Chloro-4,4-difluoro-2-butanone has also been used as a labeling reagent for mass spectrometry-based proteomics studies.
特性
CAS番号 |
1515-16-8 |
|---|---|
製品名 |
4-Chloro-4,4-difluoro-2-butanone |
分子式 |
C4H5ClF2O |
分子量 |
142.53 g/mol |
IUPAC名 |
4-chloro-4,4-difluorobutan-2-one |
InChI |
InChI=1S/C4H5ClF2O/c1-3(8)2-4(5,6)7/h2H2,1H3 |
InChIキー |
SMCIAOVKUXCWGS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(F)(F)Cl |
正規SMILES |
CC(=O)CC(F)(F)Cl |
同義語 |
4-Chloro-4,4-difluoro-2-butanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



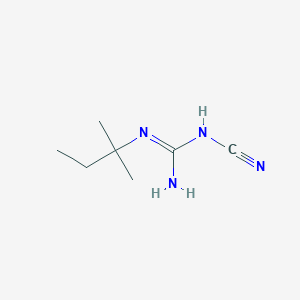
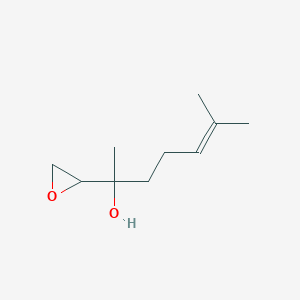
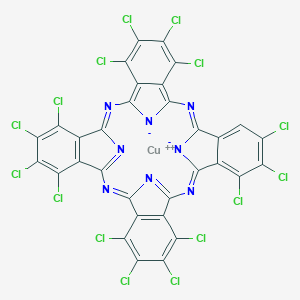
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
